4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide
Description
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide is a quinoline derivative characterized by a hydrazide functional group attached to a 2-methylquinoline core and a dibutylamino acetyl substituent. The dibutylamino group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability, while the hydrazide moiety could facilitate hydrogen bonding or coordination with biological targets .
Properties
CAS No. |
134341-02-9 |
|---|---|
Molecular Formula |
C21H30N4O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N'-[2-(dibutylamino)acetyl]-2-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C21H30N4O2/c1-4-6-12-25(13-7-5-2)15-20(26)23-24-21(27)18-14-17-10-8-9-11-19(17)22-16(18)3/h8-11,14H,4-7,12-13,15H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
FANOKEXDKMFQHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(=O)NNC(=O)C1=CC2=CC=CC=C2N=C1C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline-4-carboxylic acid with dibutylamine and acetic hydrazide under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods often involve the use of flow reactors and strong acids to facilitate the reaction. The Doebner–von Miller reaction protocol is one of the preferred methods for synthesizing 2-methylquinoline derivatives .
Chemical Reactions Analysis
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dibutylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
4-Quinolinecarboxylic acid derivatives are recognized for their diverse biological activities. The compound in focus has been synthesized to explore its potential as an antimicrobial agent.
Antimicrobial Activity
Research has demonstrated that derivatives of quinolinecarboxylic acids exhibit significant antibacterial and antifungal properties. For instance, a study evaluated various synthesized compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Compound A | Effective against E. coli | Moderate against C. albicans |
| Compound B | Ineffective against S. aureus | High against C. albicans |
Anticancer Research
The compound has also been investigated for its cytotoxic effects on cancer cell lines, particularly breast cancer (MCF-7). Studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Case Study: MCF-7 Cell Line
In a recent study, derivatives of the compound were tested for their cytotoxicity against the MCF-7 breast carcinoma cell line. The findings revealed that some compounds displayed significant anticancer activity, suggesting potential therapeutic applications in oncology .
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Compound X | 15 | Induces apoptosis |
| Compound Y | 25 | Inhibits cell proliferation |
Synthesis and Characterization
The synthesis of 4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide typically involves multi-step reactions starting from simpler quinoline derivatives. Various methods such as the Doebner reaction and Pfitzinger reaction have been employed to yield high-purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in the biological processes of pathogens. For example, its antiviral activity may be due to the inhibition of viral replication enzymes . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related quinoline derivatives reveals key differences in substituent positioning and functional groups:
Physicochemical Properties
- Lipophilicity: The dibutylamino group increases logP values compared to benzodioxole or isopropylphenyl analogues, favoring blood-brain barrier penetration.
- Solubility: Hydrazide derivatives generally exhibit moderate aqueous solubility, but bulky substituents (e.g., dibutylamino) may reduce it relative to carboxylic acid analogues .
- Stability: Hydrazides are prone to hydrolysis under acidic/basic conditions, whereas carboxylic acid derivatives (e.g., 3-methyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid) are more stable .
Biological Activity
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Quinoline derivatives are known for their diverse pharmacological properties, making them valuable in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a quinoline ring, a carboxylic acid group, and a hydrazide moiety. Its molecular formula is with a molecular weight of approximately 288.35 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. A study evaluated several quinoline derivatives, including those similar to our compound, against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that modifications in the quinoline structure could enhance antibacterial activity. For instance, compounds with specific substituents showed increased potency against resistant strains like MRSA .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound 5a₄ | Staphylococcus aureus | 18 | |
| Compound 5b₁ | Escherichia coli | 15 | |
| Compound 6 | Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways. For example, compounds related to our target have demonstrated activity against breast cancer and leukemia cell lines .
Case Study: Anticancer Evaluation
A recent study synthesized and evaluated a series of quinoline derivatives for their anticancer properties. Among these, one derivative exhibited an IC50 value of 5 µM against breast cancer cells, indicating potent activity. The mechanism was attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .
The biological activity of quinoline derivatives can often be linked to their ability to interact with various biological targets:
- Dihydroorotate Dehydrogenase (DHODH) : Some analogues have been shown to inhibit DHODH, which is involved in pyrimidine synthesis, critical for cell proliferation.
- Topoisomerases : Inhibition of these enzymes disrupts DNA replication in cancer cells.
- Antioxidant Activity : Certain derivatives exhibit antioxidant properties which may contribute to their therapeutic effects.
Q & A
Q. What are the common synthetic routes for quinolinecarboxylic acid hydrazide derivatives?
- Methodological Answer : The synthesis typically involves multi-step procedures:
Knoevenagel condensation of substituted aldehydes with diethyl malonate to form coumarin-3-carboxylic acids .
Coupling reactions using agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) to link the quinolinecarboxylic acid core with hydrazide or thiazole moieties .
Alternative routes include esterification of quinaldic acid (quinoline-2-carboxylic acid) with phenol derivatives using phosphorus oxychloride as a catalyst, followed by hydrolysis and hydrazide formation .
- Key Variables : Catalyst choice (e.g., piperidine vs. phosphorus oxychloride), reaction temperature (348–353 K for esterification), and coupling agents (TBTU for amide bonds).
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural validation employs:
- X-ray crystallography to resolve dihedral angles between quinoline and substituent rings (e.g., 78.3°–88.2° for aryl groups) and π-π stacking interactions (3.564–3.896 Å centroid distances) .
- NMR spectroscopy to verify hydrazide linkages (e.g., δ 3.16–3.75 ppm for acetyl protons) and aromatic substituents .
- IR spectroscopy to confirm carbonyl groups (C=O stretches at 1675–1741 cm⁻¹) .
Q. What preliminary biological activities have been reported for related quinolinecarboxylic acid hydrazides?
- Methodological Answer :
- Anticancer activity : Coumarin-thiazol analogs exhibit superior anti-neoplastic effects compared to coumarin-quinoline derivatives, suggesting the importance of heterocyclic substituents .
- Antimicrobial activity : Hydrazide derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced efficacy against Gram-positive bacteria .
- Antitubercular potential : 4-(1-Adamantyl)quinoline-2-carboxylic acid derivatives demonstrate potent activity, highlighting the role of bulky substituents in target binding .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Reaction Optimization Table :
- Critical Analysis : Contradictions arise in solvent choice—ethanol recrystallization vs. methanol for hydrazide formation . Systematic solvent screening is recommended.
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Data Discrepancy Example : Coumarin-thiazol analogs outperform coumarin-quinoline derivatives in anti-neoplastic assays , whereas adamantyl-quinoline derivatives show antitubercular activity .
- Resolution Strategies :
Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., thiazole vs. dibutylamino groups) on target binding.
Assay Standardization : Control cell lines (e.g., MCF-7 vs. HeLa) and dosage ranges (IC₅₀ values) to ensure comparability.
Computational Modeling : Use molecular docking to predict binding affinities to specific targets (e.g., tubulin for anticancer activity) .
Q. What computational methods are used to elucidate the mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulations with proteins like thyroid hormone receptors or DNA gyrase predict binding modes of hydrazide derivatives .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. What safety protocols are critical during handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
